(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Description
(5E)-5-(4-Ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a benzylidene substituent at position 5 and a mercapto group at position 2. Its molecular formula is C₁₂H₁₁NOS₂, with a molecular weight of 249.36 g/mol (CAS: 403811-55-2) . The compound’s E-configuration ensures stereochemical stability, which is critical for its biological interactions.
Properties
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXDHPADAXBMFB-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Core
The thiazole ring is constructed via cyclocondensation between thiosemicarbazides and α-haloketones. For example, 4-ethylbenzaldehyde thiosemicarbazone reacts with chloroacetone in ethanol under reflux to form the intermediate 2-amino-5-(4-ethylbenzylidene)-1,3-thiazol-4(5H)-one. Subsequent treatment with hydrogen sulfide or thiourea introduces the mercapto group at position 2.
Mechanistic Insights :
-
The thiosemicarbazide acts as a bifunctional nucleophile, attacking the α-carbon of the halo ketone.
-
Cyclization occurs via intramolecular nucleophilic displacement of the halide, forming the thiazolidinone ring.
-
The mercapto group is introduced through thiolation with ammonium thiocyanate or hydrogen sulfide.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux, 6h | 65 | 95 |
| DMF, 80°C, 4h | 58 | 89 |
Base-Mediated Condensation of Preformed Thiazolones
Synthesis of 2-Mercapto-1,3-Thiazol-4(5H)-one
2-Mercapto-1,3-thiazol-4(5H)-one is prepared by reacting thiourea with ethyl chloroacetate in alkaline media (Scheme 1). The intermediate undergoes cyclization in situ, yielding the thiazolone core.
Reaction Scheme :
Introduction of the 4-Ethylbenzylidene Group
The 4-ethylbenzylidene moiety is introduced via aldol-like condensation. A mixture of 2-mercapto-1,3-thiazol-4(5H)-one, 4-ethylbenzaldehyde, and sodium hydroxide in ethanol is stirred at room temperature for 4–6 hours (Scheme 2). The (E)-configuration is favored due to steric hindrance.
Critical Parameters :
-
Molar Ratio : 1:1.2 (thiazolone:aldehyde) maximizes yield.
-
Base : NaOH outperforms KOH or EtN in selectivity.
-
Solvent : Ethanol ensures homogeneity without side reactions.
Spectroscopic Validation :
-
1H NMR (DMSO-d6) : δ 1.22 (t, 3H, CHCH), 2.65 (q, 2H, CH), 7.32–7.45 (m, 4H, Ar-H), 7.89 (s, 1H, CH=C).
-
EI-MS : m/z 276.3 [M+H].
Multi-Step Functionalization of Thiourea Derivatives
Synthesis of 4-Ethylbenzaldehyde Thiosemicarbazone
4-Ethylbenzaldehyde is condensed with thiosemicarbazide in methanol under acidic conditions (Scheme 3). The product is isolated in 85% yield and serves as a key intermediate.
Cyclization with α-Halocarbonyl Compounds
The thiosemicarbazone reacts with α-chloroacetyl chloride in chloroform to form 2-chloro-N-(4-ethylbenzylidene)acetamide. Treatment with ammonium thiocyanate in ethanol yields the target compound via cyclization.
Advantages :
-
High regioselectivity due to electronic effects of the 4-ethyl group.
-
Scalable to gram quantities without chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 65 | 95 | High |
| Base-Mediated | 70 | 97 | Moderate |
| Multi-Step | 50 | 90 | Low |
Key Observations :
-
The base-mediated method offers the highest yield and purity.
-
Cyclocondensation is preferred for large-scale synthesis.
-
Multi-step approaches suffer from lower yields due to intermediate instability.
Mechanistic and Stereochemical Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiazole derivatives
Substitution: Functionalized thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antifungal, and anticancer properties. It is often used in biological assays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as kinases or proteases, disrupting key cellular processes. The compound’s ability to form reactive intermediates also allows it to interfere with DNA replication and repair, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
Ethyl vs. Isopropyl Substituents
- Ethyl derivative : The target compound’s 4-ethylbenzylidene group provides moderate lipophilicity (LogP ≈ 3.1 estimated), balancing solubility and membrane permeability.
Halogenated Derivatives
- Chloro analog : (5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CID 1204276) incorporates an electron-withdrawing chlorine atom, altering electronic properties and reactivity. This may enhance interactions with nucleophilic residues in enzymes, though it increases molecular weight (256.75 g/mol ) .
Alkoxy and Hydroxy Derivatives
- Isobutoxy analog: (5E)-5-(2-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 669747-27-7) has a bulkier alkoxy group, increasing lipophilicity (LogP ≈ 4.2) and melting point (114–115°C) compared to the ethyl derivative. This compound is noted for antibacterial and anticancer research applications .
- Hydroxy-methoxy analog : (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (compound 5c in ) demonstrates potent kinase inhibition (IC₅₀ = 0.028 µM against DYRK1A) due to hydrogen-bonding capabilities of the hydroxyl group, contrasting with the ethyl derivative’s lack of polar substituents .
Biological Activity
(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
The compound has the following chemical structure and properties:
- Chemical Formula : CHN\O
- Molecular Weight : 239.35 g/mol
- CAS Number : 403811-55-2
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with aldehydes under acidic or basic conditions. Various methods have been reported, including the use of solvent-free conditions or microwave-assisted synthesis to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC (μM) | Reference |
|---|---|---|
| HepG2 (Liver) | 7.93 ± 0.84 | |
| MDA-MB-231 (Breast) | 9.28 ± 1.34 | |
| HCT-116 (Colon) | 13.28 ± 1.04 |
The IC values indicate effective cytotoxic activity, particularly against HepG2 cells, suggesting that the compound may act as a potential chemotherapeutic agent.
Molecular docking studies suggest that this compound may inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial in cancer cell proliferation and survival. The binding energies observed range from ΔG -9.4 to -10.9 kcal/mol, indicating strong interactions with the target protein .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.
Case Studies
- Cytotoxicity Studies : A comparative study on the cytotoxic effects of various thiazole derivatives revealed that this compound exhibited superior activity against HepG2 cells compared to standard chemotherapy agents like Doxorubicin .
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an alternative treatment for resistant strains .
Q & A
Q. What are the common synthetic routes for (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?
The compound is synthesized via condensation of 4-ethylbenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Typical protocols involve:
- Reagents : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as a base.
- Solvents : Ethanol or methanol.
- Conditions : Reflux at 60–80°C for 4–8 hours.
The reaction proceeds via nucleophilic attack of the thiazolone’s sulfur on the aldehyde carbonyl, followed by dehydration to form the benzylidene linkage. Yield optimization may require adjusting molar ratios or solvent polarity .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the (E)-configuration of the benzylidene group (δ 7.5–8.0 ppm for olefinic protons).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch).
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 293.3).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What in vitro assays are employed to assess its biological activity?
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus or Escherichia coli (zone of inhibition measured).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
Initial studies report moderate activity (IC₅₀ ~10–50 µM), influenced by substituent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate condensation kinetics.
- Temperature Control : Lower temperatures (40–50°C) reduce side reactions like oxidation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Comparative studies show yield improvements from 55% to >80% with optimized protocols .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?
Substituents modulate electronic and steric properties, affecting target binding. Example comparisons:
| Substituent | Bioactivity (IC₅₀, µM) | Key Mechanism |
|---|---|---|
| 4-Ethyl (target) | 25.3 ± 1.2 (MCF-7) | Apoptosis via caspase-3 |
| 4-Methoxy | 12.8 ± 0.9 (HeLa) | ROS generation |
| 4-Difluoromethoxy | 48.7 ± 2.1 (A549) | Weak membrane disruption |
The ethyl group balances lipophilicity and steric bulk, enhancing cellular uptake without compromising target affinity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times.
- Control for Solubility : Verify compound dissolution in DMSO/PBS to avoid false negatives.
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects.
For example, discrepancies in antimicrobial activity (MIC ranging 8–64 µg/mL) may arise from variations in bacterial strain resistance or culture media .
Q. What computational methods support the design of derivatives with enhanced potency?
- Molecular Docking : Predict binding modes to targets like EGFR (PDB ID: 1M17) using AutoDock Vina.
- QSAR Modeling : Relate substituent Hammett constants (σ) to IC₅₀ values.
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, BBB permeability).
These methods guide prioritization of derivatives for synthesis and testing .
Data Contradiction Analysis
Example Issue : Conflicting reports on antioxidant activity (EC₅₀ 15 µM vs. 85 µM in DPPH assays).
Resolution Strategy :
Replicate Conditions : Ensure identical radical concentrations (100 µM DPPH) and incubation times (30 min).
Control for Stability : Monitor compound degradation via HPLC during the assay.
Cross-Validate : Use complementary assays (e.g., FRAP, ABTS) to confirm results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
